molecular formula C14H14N4S B12939902 Purine, 6-((3,4-dimethylbenzyl)thio)- CAS No. 82499-09-0

Purine, 6-((3,4-dimethylbenzyl)thio)-

Cat. No.: B12939902
CAS No.: 82499-09-0
M. Wt: 270.35 g/mol
InChI Key: WEBGUJBZGMNFSM-UHFFFAOYSA-N
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Description

Purine, 6-((3,4-dimethylbenzyl)thio)- is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids (DNA and RNA), and they play a crucial role in various biological processes. The compound Purine, 6-((3,4-dimethylbenzyl)thio)- is characterized by the presence of a 3,4-dimethylbenzylthio group attached to the 6-position of the purine ring. This modification can significantly alter the compound’s chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Purine, 6-((3,4-dimethylbenzyl)thio)- typically involves the introduction of the 3,4-dimethylbenzylthio group to the purine ring. One common method involves the reaction of 6-chloropurine with 3,4-dimethylbenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for Purine, 6-((3,4-dimethylbenzyl)thio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Purine, 6-((3,4-dimethylbenzyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The 6-position of the purine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Purine, 6-((3,4-dimethylbenzyl)thio)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of Purine, 6-((3,4-dimethylbenzyl)thio)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, purine derivatives are known to inhibit enzymes involved in nucleic acid synthesis, which can lead to antiproliferative effects on rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    6-Thiopurine: Another purine derivative with a thio group at the 6-position.

    6-Mercaptopurine: A well-known purine analog used in chemotherapy.

    6-Alkoxypurines: Purine derivatives with an alkoxy group at the 6-position.

Uniqueness

Purine, 6-((3,4-dimethylbenzyl)thio)- is unique due to the presence of the 3,4-dimethylbenzylthio group, which can impart distinct chemical and biological properties compared to other purine derivatives. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

82499-09-0

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

6-[(3,4-dimethylphenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C14H14N4S/c1-9-3-4-11(5-10(9)2)6-19-14-12-13(16-7-15-12)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H,15,16,17,18)

InChI Key

WEBGUJBZGMNFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CSC2=NC=NC3=C2NC=N3)C

Origin of Product

United States

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